Ricinine-d3: A Technical Overview for Researchers
Ricinine-d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Ricinine-d3, a deuterated analog of the toxic alkaloid ricinine. This guide covers its chemical properties, applications in toxicology and clinical settings, and an overview of the biological effects of its non-deuterated counterpart, ricinine.
Core Data Summary
The key quantitative data for Ricinine-d3 and its parent compound, ricinine, are summarized below for easy reference and comparison.
| Property | Ricinine-d3 | Ricinine |
| CAS Number | 1313734-77-8[1][2][3] | 524-40-3[4][5] |
| Molecular Formula | C8H5D3N2O2[1] | C8H8N2O2[4][5][6] |
| Molecular Weight | 167.18 g/mol [1][2][3][7] | 164.16 g/mol [4][5][6] |
| Appearance | White to Off-White Solid[1] | Prisms, needles from alcohol[5] |
| Storage Conditions | 2-8°C Refrigerator[1] or -20°C[6] | Not specified, but generally stable. |
Application in Ricin Exposure Detection
Ricinine-d3 serves as a crucial internal standard for the quantitative analysis of ricinine in biological samples.[6] Ricinine is a recognized biomarker for exposure to ricin, a highly toxic lectin also present in the castor bean plant (Ricinus communis).[8][9] Due to the difficulty in directly measuring the large protein ricin in clinical samples, the detection of the smaller, co-occurring alkaloid ricinine is a reliable surrogate for confirming ricin exposure.[8][10]
Experimental Workflow: Ricinine Quantification using LC-MS/MS
The general workflow for using Ricinine-d3 to quantify ricinine in a biological matrix such as urine or blood involves sample preparation, followed by instrumental analysis.
Methodological Details
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Sample Collection : Biological samples (e.g., urine, blood) are collected from the subject with suspected exposure.[10][11]
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Internal Standard Spiking : A known concentration of Ricinine-d3 is added to the sample. This is critical for accurate quantification as it accounts for sample loss during preparation and variations in instrument response.
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Extraction : Ricinine and Ricinine-d3 are extracted from the biological matrix. This is often achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]
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Analysis by LC-MS/MS : The extracted sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatography separates ricinine and Ricinine-d3 from other components, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.[10]
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Quantification : The concentration of ricinine in the original sample is determined by comparing the peak area ratio of ricinine to that of the known amount of the Ricinine-d3 internal standard.
Synthesis Overview
Ricinine-d3 is primarily produced through chemical synthesis.[6] The process generally involves introducing a deuterium-labeled methyl group onto a precursor molecule. While specific protocols for Ricinine-d3 are proprietary, the synthesis of ricinine has been described in the literature, often involving the formation of the pyridinone ring from acyclic precursors.[12][13][14] For example, one described synthesis of ricinine and its analogs involves the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines.[12][13]
Biological Activity of Ricinine
While Ricinine-d3 is used as an analytical standard, the biological activity of its non-deuterated form, ricinine, is of significant interest to researchers. Ricinine is considerably less toxic than ricin.[15]
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Central Nervous System Effects : In animal models, ricinine acts as a central nervous system stimulant.[1][16] At high doses, it can induce seizures, making it a tool for studying epilepsy.[16][17] Conversely, at lower doses, it has shown potential memory-improving effects.[16][17]
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Insecticidal and Nematicidal Properties : Ricinine exhibits insecticidal properties and has been studied for its activity against various pests.[12][16] It also shows nematocidal activity against species like Meloidogyne incognita.[16][18]
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Hepatoprotective and Other Activities : Some studies have indicated that ricinine may have hepatoprotective activity.[16][17] It has also been reported to have analgesic and anti-leukemic properties.[12][13]
Safety Information
Ricinine-d3 should be handled in a laboratory setting following standard safety protocols for chemical reagents. While it does not have the extreme toxicity of ricin, the parent compound ricinine can cause adverse effects if ingested, including nausea, vomiting, and damage to the liver and kidneys.[5][18] Appropriate personal protective equipment should be worn when handling this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ricinine-(methyl-d3) D 98atom , 98 CP 1313734-77-8 [sigmaaldrich.com]
- 3. Ricinine-d3 | CAS#:1313734-77-8 | Chemsrc [chemsrc.com]
- 4. Ricinine ≥95% (LC/MS-ELSD) | 524-40-3 [sigmaaldrich.com]
- 5. Ricinine [drugfuture.com]
- 6. chembk.com [chembk.com]
- 7. Ricinine-d3 | CymitQuimica [cymitquimica.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Ricin Toxicity: Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological activity of ricinine and outlook of its applied development [cjpt.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
